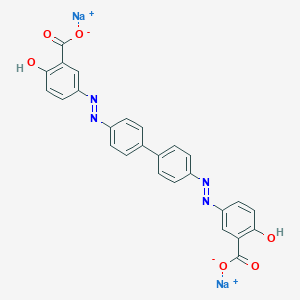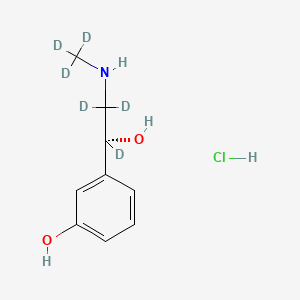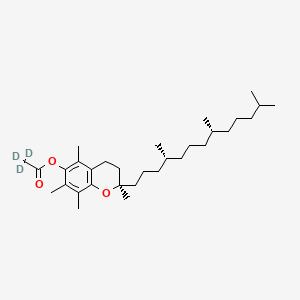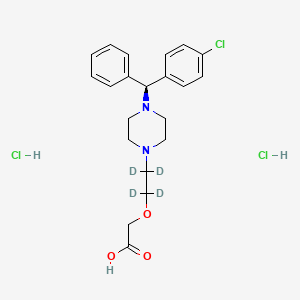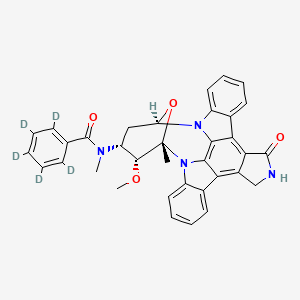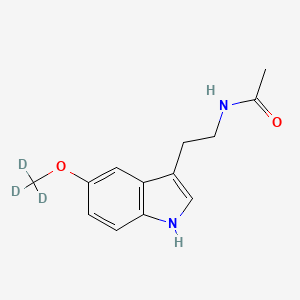
Melatonin Methoxy-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melatonin Methoxy-d3 is a deuterated form of melatonin, a methoxy indolamine compound primarily synthesized and secreted from the pineal gland of humans and other mammals at night in response to darkness . This molecule is derived from serotonin, a specialized product of the amino acid tryptophan . This compound is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of melatonin. One common method is the hydrogen-deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Melatonin Methoxy-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of the methoxy group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxy group, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: The major products are AFMK and AMK, which are further metabolized in the liver.
Reduction: The major product is the hydroxylated form of melatonin.
Substitution: The major products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Melatonin Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of melatonin.
Mecanismo De Acción
Melatonin Methoxy-d3 exerts its effects through several mechanisms:
Molecular Targets: Melatonin primarily acts on G-protein coupled receptors MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles.
Pathways Involved: The compound influences various signaling pathways, including those related to antioxidant defense, immune modulation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
- N1-acetyl-5-methoxykynuramine (AMK)
- N-acetylserotonin
- Serotonin
- 5-hydroxytryptophan
- N-acetyltryptophan
Uniqueness
Melatonin Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |
Clave InChI |
DRLFMBDRBRZALE-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2CCNC(=O)C |
SMILES canónico |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




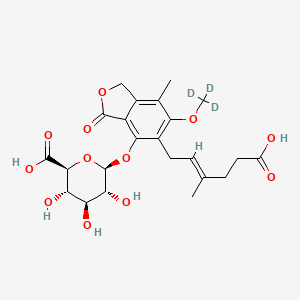
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
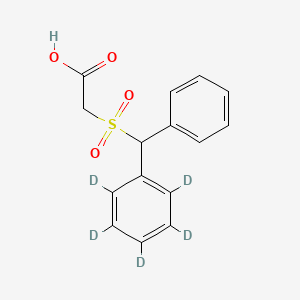

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)

